9-Acridanone, 3-methoxy-4-(morpholinomethyl)-
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Overview
Description
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is a complex organic compound belonging to the acridone family. Acridones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group at the 3rd position and a morpholinomethyl group at the 4th position on the acridanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-acridanone with appropriate reagents to introduce the methoxy and morpholinomethyl groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted acridones, dihydroacridones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent dyes and materials for electronic applications.
Mechanism of Action
The mechanism of action of 9-Acridanone, 3-methoxy-4-(morpholinomethyl)- involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
9-Acridanone: The parent compound, lacking the methoxy and morpholinomethyl groups.
1-Hydroxy-3-methoxy-10-methyl-9(10H)-acridinone: A similar compound with a hydroxy group at the 1st position and a methyl group at the 10th position.
10-Methyl-9(10H)-acridone: Another derivative with a methyl group at the 10th position.
Uniqueness
9-Acridanone, 3-methoxy-4-(morpholinomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and morpholinomethyl groups enhances its solubility, reactivity, and potential biological activities compared to its analogs.
Properties
CAS No. |
58324-16-6 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-methoxy-4-(morpholin-4-ylmethyl)-10H-acridin-9-one |
InChI |
InChI=1S/C19H20N2O3/c1-23-17-7-6-14-18(15(17)12-21-8-10-24-11-9-21)20-16-5-3-2-4-13(16)19(14)22/h2-7H,8-12H2,1H3,(H,20,22) |
InChI Key |
CHIBKZGEOGLDIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3N2)CN4CCOCC4 |
Origin of Product |
United States |
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